molecular formula C20H22N2O4 B15171443 Benzyl 4-(phenoxyacetyl)piperazine-1-carboxylate CAS No. 918480-36-1

Benzyl 4-(phenoxyacetyl)piperazine-1-carboxylate

Cat. No.: B15171443
CAS No.: 918480-36-1
M. Wt: 354.4 g/mol
InChI Key: AOILCNPXFKBIGR-UHFFFAOYSA-N
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Description

Benzyl 4-(phenoxyacetyl)piperazine-1-carboxylate is a chemically synthesized piperazine derivative intended for research and development purposes. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide range of bioactive molecules and FDA-approved drugs due to its favorable physicochemical properties and ability to contribute to key interactions with biological targets . This particular compound features a benzyloxycarbonyl (Cbz) group, which is a common protecting group for secondary amines, and a phenoxyacetyl substituent, which can serve as a versatile building block for further chemical elaboration. Piperazine-containing compounds are prevalent in pharmaceuticals targeting various conditions, including cancer, central nervous system disorders, and viral infections . As such, this chemical is a valuable synthon for constructing more complex molecules in drug discovery programs. It can be used in organic synthesis, method development, and as an intermediate in the preparation of potential therapeutic agents. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

918480-36-1

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 4-(2-phenoxyacetyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H22N2O4/c23-19(16-25-18-9-5-2-6-10-18)21-11-13-22(14-12-21)20(24)26-15-17-7-3-1-4-8-17/h1-10H,11-16H2

InChI Key

AOILCNPXFKBIGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(phenoxyacetyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and phenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Piperazine is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl piperazine-1-carboxylate.

    Step 2: The benzyl piperazine-1-carboxylate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Common solvents used in the industrial production include dichloromethane and methanol.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(phenoxyacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenoxyacetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Benzyl 4-(phenoxyacetyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(phenoxyacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, yields, and applications, providing a framework for understanding the unique attributes of benzyl 4-(phenoxyacetyl)piperazine-1-carboxylate relative to its counterparts.

Compound Name Substituent/Modification Synthesis Method Yield Key Applications/Properties Reference
Benzyl 4-(2-aminoacetyl)piperazine-1-carboxylate 2-Aminoacetyl group at piperazine 4-position Not explicitly detailed; likely via coupling of benzyl piperazine-1-carboxylate with aminoacetyl reagents N/A Intermediate for bioactive conjugates; potential protease inhibitors
Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate 4-Amino-3-methoxyphenyl group at piperazine 4-position Multi-step synthesis involving nucleophilic substitution and deprotection N/A Antiviral/antimicrobial research; high purity (95%+)
Benzyl 4-(4-phenylbutan-2-yl)piperazine-1-carboxylate (5j) 4-Phenylbutan-2-yl group at piperazine 4-position Reaction of 4-phenylbutan-2-one with benzyl piperazine-1-carboxylate under Sequence C conditions 48% Model compound for automated synthesis platforms; demonstrates scalability
tert-Butyl 4-(phenylsulfonyl)piperazine-1-carboxylate (51) Phenylsulfonyl group at piperazine 4-position Boc-piperazine + phenylsulfonyl chloride in 1,4-dioxane/water with NEt₃ N/A Intermediate for anti-schistosomal agents; crude product used directly in subsequent steps
Benzyl 4-(3-(diethoxymethyl)-2,2-dimethyl-6-nitro-4-oxochroman-7-yl)piperazine-1-carboxylate (5) Chromanone-linked diethoxymethyl and nitro groups BF₃·OEt₂/DIPEA-catalyzed reaction in DCM under argon, followed by flash chromatography N/A Targeting RNA-protein interactions (LIN28/let-7); characterized by NMR and chromatographic data

Key Observations:

Synthetic Flexibility: The benzyl piperazine-1-carboxylate core enables diverse functionalization. For example, sulfonylation (e.g., compound 51 ) and alkylation (e.g., compound 5j ) are common strategies, while phenoxyacetyl modifications (as in the target compound) may require acyl chloride or coupling reagents.

Yield Variability : Yields range from 48% (compound 5j ) to unquantified but high-purity outcomes (compound 20 ), reflecting the influence of steric/electronic effects and purification methods.

Biological Relevance: Compounds with electron-withdrawing groups (e.g., nitro in compound 5 ) or hydrophilic moieties (e.g., aminoacetyl in compound 18 ) exhibit distinct bioactivity profiles, suggesting that the phenoxyacetyl group in the target compound may enhance lipophilicity and membrane permeability.

Stability Considerations : Compared to sulfonamide (compound 51 ) or Boc-protected analogs, the benzyl carbamate group in the target compound may confer greater hydrolytic stability under basic conditions, as seen in related esters .

Research Findings and Implications

  • Stereochemical Control : Analogous compounds, such as benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate, achieve high enantiomeric excess (94% ee) via iridium-catalyzed amination , suggesting that asymmetric synthesis of the target compound is feasible with appropriate chiral catalysts.

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(phenoxyacetyl)piperazine-1-carboxylate, and what yields are typically achieved?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting benzyl piperazine-1-carboxylate with phenoxyacetyl chloride in the presence of a base (e.g., DIPEA) under anhydrous conditions. For example, similar piperazine derivatives (e.g., benzyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate) were synthesized with yields ranging from 64% to 94% using DMF as a solvent at 50°C . Purification typically involves flash column chromatography (SiO₂, heptane:EtOAc gradients) or recrystallization. Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic piperazine ring protons at δ 3.2–3.8 ppm and benzyloxy carbonyl signals at δ 5.1–5.3 ppm) and HRMS .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., phenoxyacetyl carbonyl at ~δ 170 ppm in ¹³C NMR) and verify stereochemistry .
  • HRMS/ESI-MS : Confirms molecular weight (e.g., [M+H⁺] calculated for C₂₀H₂₁N₂O₄: 353.15; observed: 353.14) .
  • HPLC : Assesses purity (>98% achieved via gradient elution with C18 columns) .
  • FTIR : Validates carbonyl stretches (e.g., C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates but may require careful moisture control .
  • Catalyst use : Iridium catalysts (e.g., in enantioselective aminations) improve regioselectivity and ee values up to 94% .
  • Temperature control : Reactions at 50°C balance yield and decomposition risks .
  • Purification : Automated flash chromatography or SFC reduces variability in isolating stereoisomers .

Q. What strategies are employed to assess the biological activity and target interactions of this compound?

  • Receptor binding assays : Competitive binding studies (e.g., using LIN28 protein or G-protein-coupled receptors) quantify IC₅₀ values .
  • Cellular models : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) and metabolic stability in hepatocyte assays .
  • Biophysical techniques : Surface plasmon resonance (SPR) measures binding kinetics (kon/koff), while ITC provides thermodynamic data (ΔG, ΔH) .

Q. How do structural modifications influence the compound's pharmacological profile?

SAR studies reveal:

  • Phenoxyacetyl substitution : Electron-withdrawing groups (e.g., trifluoromethyl) enhance receptor affinity but may reduce solubility .
  • Piperazine ring modifications : N-methylation improves BBB penetration, while bulky substituents (e.g., benzyl) increase plasma protein binding .
  • Benzyloxycarbonyl group : Replacement with tert-butyl carbamate (Boc) enhances metabolic stability in vivo .

Q. What are the best practices for ensuring compound stability during storage and experimental handling?

  • Storage : Store at –20°C under argon in amber vials to prevent oxidation and hydrolysis .
  • Handling : Use anhydrous solvents (e.g., DMF stored over molecular sieves) and minimize exposure to light/moisture during reactions .
  • Stability assays : Monitor degradation via LC-MS over 72 hours under accelerated conditions (40°C, 75% RH) .

Q. How should researchers address contradictions in reported synthesis data or analytical results?

  • Cross-validation : Replicate protocols using identical reagents (e.g., anhydrous DIPEA vs. commercial grades) .
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • Batch analysis : Compare multiple synthetic batches via HPLC-UV/MS to identify impurity sources (e.g., diastereomers or unreacted starting materials) .

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